

A Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-5-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2,4-Dihydroxy-5-methoxybenzaldehyde

Cat. No.: B1313731

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,4-Dihydroxy-5-methoxybenzaldehyde**. The information is curated to support research, development, and application of this compound in various scientific domains, particularly in drug discovery and materials science.

Core Physicochemical Data

2,4-Dihydroxy-5-methoxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula $C_8H_8O_4$. Its chemical structure features a benzene ring substituted with two hydroxyl groups, one methoxy group, and a formyl group.

Table 1: Key Physicochemical Properties of **2,4-Dihydroxy-5-methoxybenzaldehyde**

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₄	
Molecular Weight	168.15 g/mol	
Appearance	Solid	
Melting Point	148-153 °C	
Boiling Point	Not explicitly available	
Solubility	Moderately soluble in water; Highly soluble in organic solvents like ethanol, ether, and chloroform. ^[1]	
CAS Number	51061-83-7	

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **2,4-Dihydroxy-5-methoxybenzaldehyde**. While specific, experimentally-derived high-resolution spectra for this exact compound are not readily available in the public domain, data for the closely related parent compound, 2,4-dihydroxybenzaldehyde, provides valuable reference points.

Table 2: Spectroscopic Data for 2,4-Dihydroxybenzaldehyde (Reference)

Spectroscopic Technique	Key Features and Expected Peaks for 2,4-Dihydroxy-5-methoxybenzaldehyde	Reference Data (2,4-Dihydroxybenzaldehyde)
^1H NMR	Signals for aldehydic proton, aromatic protons, methoxy protons, and hydroxyl protons.	^1H NMR (DMSO- d_6): δ ~11.2 (s, 1H, OH), ~10.1 (s, 1H, CHO), ~9.8 (s, 1H, OH), ~7.2 (d, 1H, Ar-H), ~6.3 (dd, 1H, Ar-H), ~6.2 (d, 1H, Ar-H)
^{13}C NMR	Signals for carbonyl carbon, aromatic carbons, and methoxy carbon.	^{13}C NMR (DMSO- d_6): δ ~191.0 (CHO), ~164.0, ~162.0, ~134.0, ~114.0, ~108.0, ~103.0 (Aromatic C)
FT-IR (cm^{-1})	Broad O-H stretch, aromatic C-H stretch, C=O stretch of the aldehyde, C-O stretch, and aromatic C=C stretches.	~3200 (broad, O-H), ~3050 (aromatic C-H), ~1640 (C=O), ~1600, 1540, 1480 (aromatic C=C)[2]
Mass Spectrometry (EI)	Molecular ion peak (M^+) and characteristic fragmentation patterns.	M^+ at m/z 138. Key fragments at 137, 110, 81, 69.[2]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of **2,4-Dihydroxy-5-methoxybenzaldehyde**.

Determination of Melting Point

The melting point of **2,4-Dihydroxy-5-methoxybenzaldehyde** can be determined using a standard capillary melting point apparatus.

- **Sample Preparation:** A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** The capillary tube is placed in a melting point apparatus.

- **Measurement:** The sample is heated at a steady rate. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

A gravimetric method can be employed to determine the quantitative solubility of the compound in various solvents.

- **Equilibration:** An excess amount of **2,4-Dihydroxy-5-methoxybenzaldehyde** is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.
- **Filtration:** The saturated solution is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a fine filter (e.g., 0.22 μm) to remove any undissolved solid.
- **Solvent Evaporation:** The filtered solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).
- **Quantification:** The container with the dried solute is weighed. The solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Sample Preparation:** Approximately 10-20 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
 - **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:**

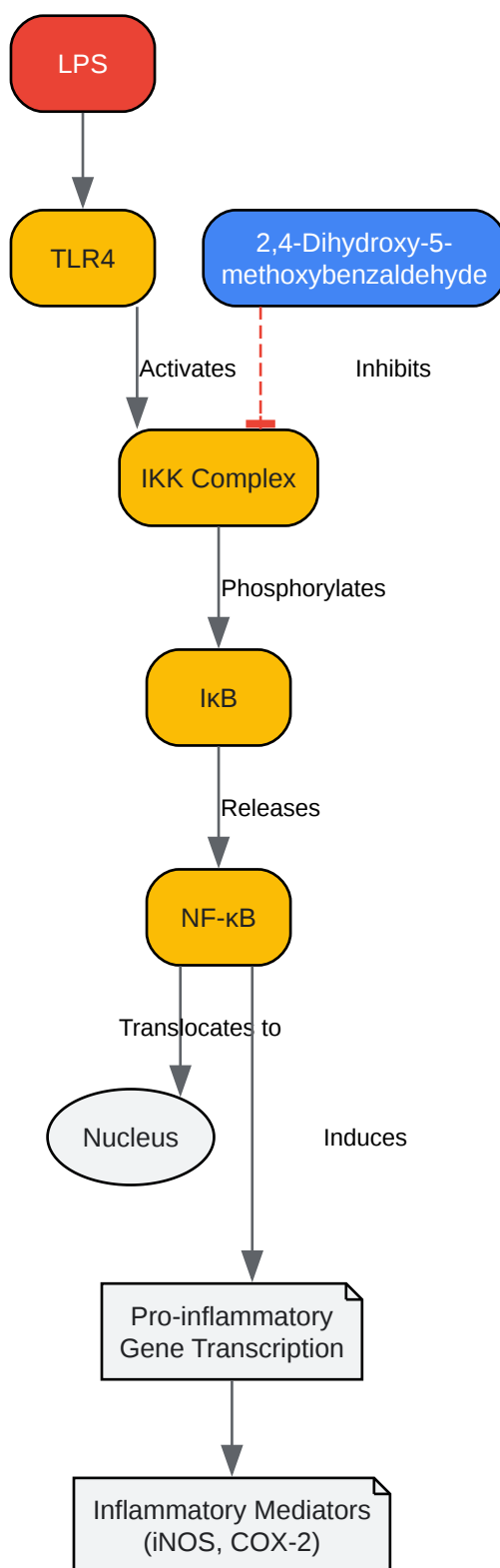
- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.
- Mass Spectrometry (MS):
 - Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
 - Ionization and Analysis: Electron ionization (EI) is commonly used, and the resulting mass spectrum is recorded.

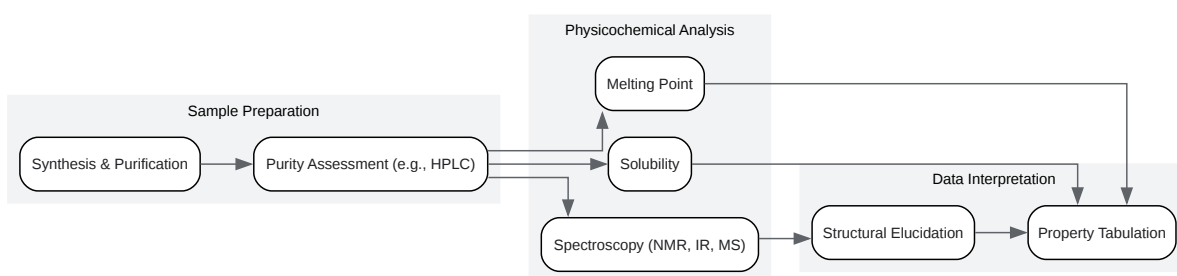
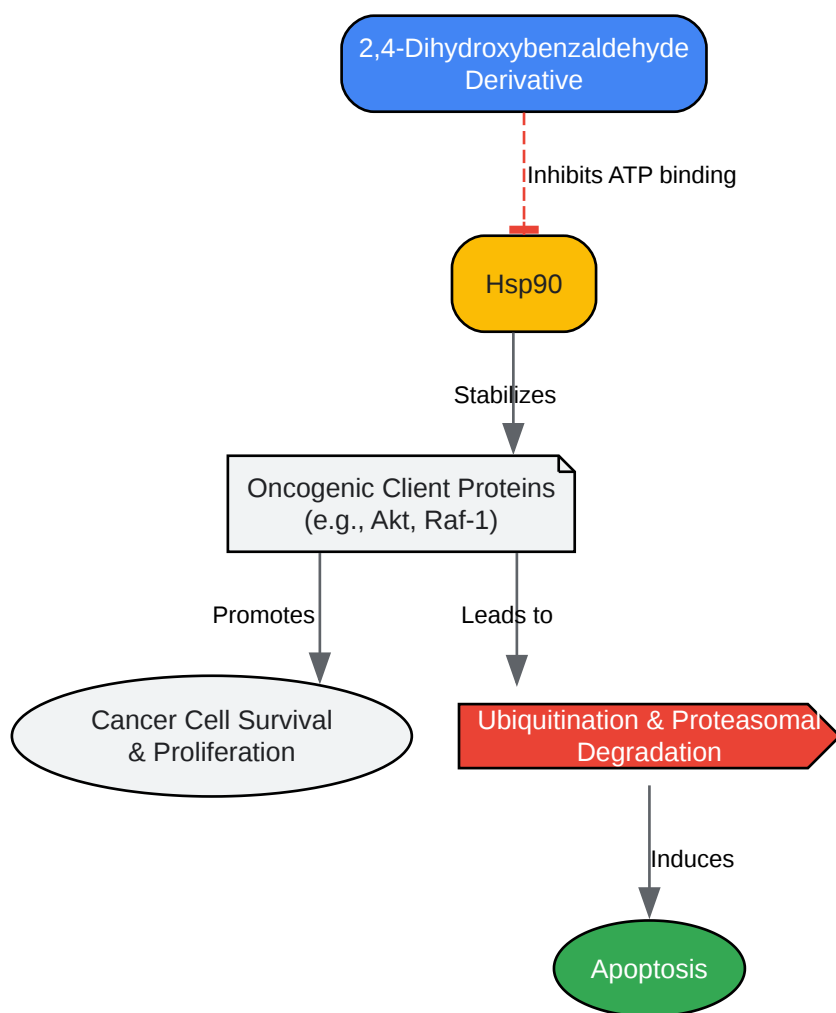
Biological Activity and Signaling Pathways

Derivatives of 2,4-dihydroxybenzaldehyde have shown promising biological activities, including anticancer and anti-inflammatory effects.^[3] These activities are often attributed to their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

2,4-Dihydroxybenzaldehyde has been shown to exhibit anti-inflammatory properties by suppressing the production of inflammatory mediators.^[4] This is believed to occur through the inhibition of the NF- κ B signaling pathway.





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